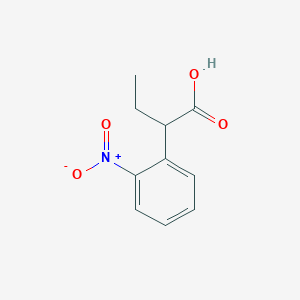

2-(2-Nitrophenyl)butanoic acid

Description

Contextual Significance within the Class of Aromatic Carboxylic Acids

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. numberanalytics.combritannica.com This structural feature makes them vital intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals, dyes, and polymers. numberanalytics.comnumberanalytics.comvedantu.com The reactivity of these acids and their derivatives is a cornerstone of modern organic synthesis. numberanalytics.com

The general structure, Ar-COOH, allows for diverse chemical transformations. These compounds undergo reactions typical of carboxylic acids, such as esterification and amidation, as well as electrophilic substitution on the aromatic ring. britannica.comnumberanalytics.com The carboxyl group itself is an electron-withdrawing group and typically directs incoming electrophiles to the meta position. britannica.comvedantu.com The presence of additional substituents on the aromatic ring, such as the nitro group in 2-(2-nitrophenyl)butanoic acid, further modifies the molecule's electronic properties and reactivity. numberanalytics.com The study of substituted aromatic carboxylic acids is crucial for developing new synthetic methodologies and functional molecules. numberanalytics.com

Overview of Distinctive Structural Features and Functional Group Interactions

The chemical identity of this compound is defined by the interplay between its two key components: the ortho-nitrophenyl moiety and the butanoic acid scaffold. This specific arrangement leads to unique intramolecular interactions and chemical behavior.

The presence of a substituent at the ortho position relative to the carboxyl group on the benzene (B151609) ring gives rise to the "ortho effect," which can significantly alter the compound's properties due to steric and electronic interactions. wikipedia.org In the case of this compound, the nitro group (-NO2) is located at the ortho position of the phenyl ring to which the butanoic acid side chain is attached.

The nitro group is strongly electron-withdrawing, which influences the acidity and reactivity of the molecule. libretexts.org This effect is particularly pronounced when the group is at the ortho or para positions. youtube.com Furthermore, steric hindrance between the ortho-nitro group and the butanoic acid side chain can force the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring, often leading to an increase in the acidity of the carboxylic acid compared to its meta and para isomers. wikipedia.org The ortho-nitro group can also participate in unique intramolecular reactions, such as oxygen transfers under specific conditions. oup.comoup.com

The butanoic acid portion of the molecule serves as a versatile scaffold. Carboxylic acids are key building blocks in organic synthesis, providing a reactive handle for creating various derivatives like esters and amides. fiveable.me The four-carbon chain of butanoic acid offers structural flexibility and serves as a linker.

Derivatives of butanoic acid are frequently explored in medicinal chemistry for their potential biological activities. cymitquimica.com For instance, related structures are investigated as enzyme inhibitors for therapeutic applications. researchgate.netacs.org The analogous compound, 2-(4-nitrophenyl)butyric acid, is a known key intermediate in the synthesis of Indobufen, an anti-platelet aggregation agent. entrepreneur-cn.comchemicalbook.com This highlights the utility of the (nitrophenyl)butanoic acid framework as a valuable precursor in the development of pharmaceutically relevant molecules. entrepreneur-cn.com

Research Findings

The table below summarizes key identifiers and properties for 2-(nitrophenyl)butanoic acid isomers based on available data.

| Property | This compound | 2-(3-Nitrophenyl)butyric acid | 2-(4-Nitrophenyl)butyric acid |

| Synonyms | N/A | 2-(3-nitro-phenyl)-butyric acid lookchem.com | 2-(p-Nitrophenyl)butyric acid entrepreneur-cn.com |

| CAS Number | 160723-33-1 sigmaaldrich.com | 21762-22-1 lookchem.com | 7463-53-8 entrepreneur-cn.com |

| Molecular Formula | C₁₀H₁₁NO₄ sigmaaldrich.com | C₁₀H₁₁NO₄ | C₁₀H₁₁NO₄ entrepreneur-cn.com |

| Molecular Weight | 209.2 g/mol sigmaaldrich.com | 209.202 g/mol lookchem.com | 209.20 g/mol entrepreneur-cn.com |

| Appearance | N/A | N/A | White powder entrepreneur-cn.com |

| Melting Point | N/A | N/A | 122-123 °C entrepreneur-cn.com |

| Boiling Point | N/A | N/A | 371.2°C at 760mmHg entrepreneur-cn.com |

| Solubility | N/A | N/A | Soluble in methanol, ethanol, acetone, and chloroform (B151607) entrepreneur-cn.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-7(10(12)13)8-5-3-4-6-9(8)11(14)15/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJJAIJSZCNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 2 Nitrophenyl Butanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of organic transformations, including derivatization, reduction, and decarboxylation.

Derivatization to Esters and Amides via Activated Intermediates

The conversion of 2-(2-nitrophenyl)butanoic acid into its corresponding esters and amides typically proceeds through the activation of the carboxylic acid. Direct esterification with an alcohol is possible but often requires harsh conditions and may not be suitable for sensitive substrates. A more common and efficient approach involves the use of coupling agents to form a more reactive intermediate.

For ester synthesis, methods such as the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. In this process, the carboxylic acid is converted in situ into a highly reactive O-acylisourea intermediate, which is then readily attacked by an alcohol nucleophile to form the desired ester. A general procedure for a similar reaction involves dissolving the carboxylic acid, DCC, and DMAP in a dry solvent like dichloromethane (B109758) at 0°C, followed by the addition of the alcohol. chemicalbook.com

A technique for the preparation of 2-nitrophenyl esters of various organic acids involves carrying out the esterification in aprotic solvents in the presence of pyridine. researchgate.net This method is conducted at temperatures ranging from 0 to 20°C with a reaction time of about 60 minutes. researchgate.net

Amide formation also benefits from the use of activating agents to facilitate the coupling of the carboxylic acid with a primary or secondary amine. The direct reaction is often unfavorable as amines tend to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. Therefore, coupling reagents like DCC are used to drive the reaction forward. The general principle mirrors that of esterification, where the activated carboxylic acid intermediate is intercepted by the amine nucleophile. nih.gov

Table 1: Common Reagents for Ester and Amide Synthesis from Carboxylic Acids

| Derivative | Activating/Coupling Agent | Typical Co-reagents/Catalysts |

| Esters | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) |

| Thionyl chloride (SOCl₂) | Pyridine | |

| Amides | Dicyclohexylcarbodiimide (DCC) | None |

| N,N'-Carbonyldiimidazole (CDI) | None |

Reductions to Corresponding Alcohols or Aldehydes

The reduction of the carboxylic acid group in this compound can yield either the corresponding primary alcohol, 2-(2-nitrophenyl)butan-1-ol, or the aldehyde, 2-(2-nitrophenyl)butanal. The choice of reducing agent is crucial for controlling the extent of the reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids all the way to primary alcohols. libretexts.org The reaction typically proceeds in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. It is important to note that LiAlH₄ will also reduce the nitro group. Therefore, for the selective reduction of the carboxylic acid in the presence of the nitro group, milder or more chemoselective reagents are necessary. Borane (BH₃) complexes, such as BH₃·THF, are known to selectively reduce carboxylic acids in the presence of nitro groups.

Stopping the reduction at the aldehyde stage is more challenging because aldehydes are generally more reactive towards reducing agents than the starting carboxylic acid. libretexts.org However, the use of sterically hindered and less reactive hydride reagents can facilitate the partial reduction to the aldehyde. One such reagent is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which can be used to convert a more reactive carboxylic acid derivative, such as an acid chloride, to an aldehyde. libretexts.org Another reagent, diisobutylaluminum hydride (DIBAL-H), is also used for the partial reduction of esters to aldehydes, a reaction typically performed at low temperatures (-78 °C) to prevent over-reduction. libretexts.org Therefore, a two-step process involving conversion of the carboxylic acid to an ester or acid chloride followed by reduction with DIBAL-H or LiAlH(Ot-Bu)₃ could potentially yield 2-(2-nitrophenyl)butanal. More recently, nickel-catalyzed methods have been developed for the selective reduction of carboxylic acids to aldehydes. nih.gov

Table 2: Reducing Agents for Carboxylic Acid Transformations

| Product | Reagent | Selectivity Notes |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Reduces both carboxylic acid and nitro group. |

| Borane (BH₃·THF) | Selective for the carboxylic acid over the nitro group. | |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Requires prior conversion to an ester; performed at low temperature. |

| Lithium tri-tert-butoxyaluminum hydride | Requires prior conversion to an acid chloride. |

Decarboxylation Pathways and Subsequent Reactions

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. Simple aliphatic carboxylic acids, such as butanoic acid, are generally resistant to thermal decarboxylation. chemistrytalk.org The reaction usually requires the presence of a functional group in the β-position that can stabilize the resulting carbanion intermediate, such as a carbonyl group in β-keto acids or another carboxyl group in malonic acids. masterorganicchemistry.comyoutube.com

For this compound, which lacks such a β-activating group, decarboxylation is not expected to occur readily under simple heating. chemistrytalk.orgreddit.com More forcing conditions or alternative chemical pathways would be necessary. These could involve ionic or radical mechanisms. The ionic pathway would require the formation of a carboxylate and subsequent heating to high temperatures to expel CO₂, generating a carbanion. reddit.com The stability of this carbanion is a key factor, and while the phenyl ring offers some stabilization, the high energy of a simple alkyl carbanion makes this a difficult process. reddit.com Radical decarboxylation pathways, such as the Barton decarboxylation, are more general but require the conversion of the carboxylic acid into a specific derivative that can generate a carboxyl radical, which then loses CO₂ to form an alkyl radical. reddit.com

Reactions of the ortho-Nitrophenyl Group

The ortho-nitrophenyl group is a key feature of the molecule, and its reactivity, particularly the reduction of the nitro group, is a common and important transformation.

Reductive Transformations to Amino Derivatives

The reduction of the nitro group in this compound to an amino group yields 2-(2-aminophenyl)butanoic acid. This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating and nucleophilic group, opening up a wide range of subsequent reactions, such as diazotization and cyclization.

A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a widely used and clean method. Other methods include the use of metals in acidic media (e.g., tin or iron in hydrochloric acid) or other reducing agents like sodium dithionite. The general reaction pathway for the hydrogenation of nitroaromatics can proceed through nitroso and hydroxylamine (B1172632) intermediates. mdpi.com

Catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst is a common and efficient method for the reduction of nitroarenes. Typical catalysts include palladium, platinum, or nickel on a solid support like carbon.

Continuous flow hydrogenation has emerged as a superior alternative to traditional batch processing for these reactions, offering enhanced safety, better temperature control, and improved efficiency. almacgroup.com In a continuous flow setup, a solution of the substrate is passed through a heated tube or column packed with a solid-supported catalyst in the presence of hydrogen gas. This methodology has been successfully applied to the hydrogenation of aromatic nitrobenzoic acids to their corresponding anilines in water, highlighting its green chemistry credentials. almacgroup.com

Kinetic studies on the continuous hydrogenation of the related compound, 2-(4-nitrophenyl)butanoic acid, have been performed in a micropacked-bed reactor. researchgate.net Such studies are crucial for optimizing reaction conditions like temperature, pressure, and flow rate to achieve high conversion and selectivity. The hydrogenation of nitroaromatics in continuous flow systems using catalysts like mesoporous Pd@SBA-15 has been shown to be highly efficient, with short reaction times and good functional group tolerance. mdpi.com The reaction mechanism is believed to involve the initial formation of nitroso and hydroxylamine intermediates, which are then further reduced to the amine. mdpi.com The ability to fine-tune reaction parameters in a continuous flow system can minimize the formation of undesired byproducts that can arise from the condensation of these intermediates. almacgroup.com

Table 3: Comparison of Batch vs. Continuous Flow Hydrogenation

| Feature | Batch Hydrogenation | Continuous Flow Hydrogenation |

| Safety | Higher risk due to large headspace of H₂. | Inherently safer with small reaction volumes. |

| Heat Transfer | Can be inefficient, leading to hotspots. | Excellent heat transfer and temperature control. |

| Mass Transfer | Potentially limited gas-liquid-solid mixing. | Enhanced mass transfer between phases. |

| Scalability | Often requires significant redesign for scale-up. | More straightforward to scale up by running for longer or using parallel reactors. |

| Byproduct Formation | Can be more significant due to longer reaction times. | Often minimized due to precise control of residence time. |

Photoinduced Rearrangements and Uncaging Mechanisms (Photochemistry of ortho-Nitro Compounds)

The presence of a nitro group ortho to an alkyl chain with benzylic hydrogens makes this compound a candidate for interesting photochemical transformations. This reactivity is characteristic of ortho-nitrobenzyl compounds and is central to their application as photolabile protecting groups.

Upon irradiation with UV light (typically in the range of 300-360 nm), ortho-nitrobenzyl compounds undergo an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. In the case of this compound, this would involve the abstraction of a hydrogen atom from the carbon alpha to the aromatic ring. This process leads to the formation of a transient aci-nitro intermediate.

This intermediate then undergoes a rearrangement, which involves an intramolecular oxygen transfer from the nitrogen to the benzylic carbon. This ultimately results in the formation of an ortho-nitrosobenzaldehyde derivative and the release of the "caged" molecule. For this compound, the photochemical reaction would be expected to yield 2-nitrosobenzaldehyde and butanoic acid.

The general mechanism can be summarized as follows:

Photoexcitation: The ortho-nitro compound absorbs a photon, promoting the nitro group to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

Formation of an aci-nitro Intermediate: A transient aci-nitro species is formed.

Rearrangement and Cleavage: The aci-nitro intermediate rearranges, leading to the formation of a nitroso compound and the release of the protected molecule.

This intramolecular oxygen transfer is a hallmark of the photochemistry of ortho-nitro compounds and is a key step in their uncaging mechanism.

The light-induced cleavage of ortho-nitrobenzyl compounds makes them highly valuable as photolabile protecting groups (PPGs), often referred to as "caging" groups. These groups allow for the temporary inactivation of a biologically active molecule, which can then be released at a specific time and location by exposure to light.

Esters of this compound can be synthesized to protect alcohols, amines, or other functional groups. For example, an alcohol (R-OH) can be esterified with this compound to form a "caged" alcohol. Upon photolysis, the ester bond is cleaved, releasing the free alcohol (R-OH) and generating 2-nitrosobenzaldehyde as a byproduct.

The efficiency of the uncaging process is determined by the quantum yield of the photoreaction. Modifications to the aromatic ring, such as the introduction of methoxy (B1213986) groups, can be used to fine-tune the absorption wavelength and the quantum yield.

The key advantages of using ortho-nitrobenzyl-based PPGs include:

Temporal and Spatial Control: The release of the protected molecule can be precisely controlled by directing a light source.

Mild Deprotection Conditions: Cleavage is induced by light, avoiding the need for harsh chemical reagents.

Orthogonality: Photochemical deprotection is compatible with many other protecting group strategies.

Therefore, derivatives of this compound have the potential to be employed as PPGs for a variety of functional groups in applications ranging from organic synthesis to chemical biology.

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is influenced by the directing and activating/deactivating effects of the existing substituents: the nitro group and the 2-butanoic acid group.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both resonance and inductive effects. The alkyl group (the butanoic acid chain) is a weak activating group and an ortho-, para-director.

Nitro group directs to: C4 and C6 (meta positions)

2-Butanoic acid group directs to: C3 and C5 (ortho and para positions)

The directing effects are therefore antagonistic. However, the strong deactivating nature of the nitro group will dominate, making substitution at the positions meta to it (C4 and C6) more likely than at the positions ortho and para to the alkyl group. Between C4 and C6, steric hindrance from the adjacent butanoic acid group at C2 might favor substitution at the C4 position. Therefore, the major product of an electrophilic aromatic substitution reaction, such as nitration or halogenation, on this compound is expected to be the C4-substituted derivative.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is generally difficult for benzene (B151609) derivatives unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide).

In this compound, the nitro group is a strong activating group for NAS. If a good leaving group were present at the C4 or C6 position (ortho or para to the nitro group), the molecule would be susceptible to nucleophilic attack at that position. For example, in a hypothetical molecule like 4-chloro-2-(2-nitrophenyl)butanoic acid, a nucleophile would readily displace the chloride ion. The negative charge of the intermediate Meisenheimer complex would be stabilized by the electron-withdrawing nitro group.

The existing this compound does not have a suitable leaving group for a typical NAS reaction. Therefore, it is generally unreactive towards nucleophilic aromatic substitution under standard conditions.

Role of 2 2 Nitrophenyl Butanoic Acid As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Organic Molecules

The most significant application of ortho-nitrophenyl substituted acids is in the synthesis of nitrogen-containing heterocycles. This is primarily achieved through reductive cyclization, a powerful strategy where the nitro group is chemically reduced to an amino group, which then undergoes a spontaneous or catalyzed intramolecular reaction with the side chain to form a new ring.

In the case of 2-(2-nitrophenyl)butanoic acid, reduction of the nitro group to an aniline (B41778) derivative in situ would be followed by an intramolecular amidation (lactamization) to yield 4-ethyl-3,4-dihydroquinolin-2(1H)-one. This quinolinone core is a privileged structure in medicinal chemistry and material science. The general principle of using ortho-nitro precursors is well-established for creating a variety of fused ring systems. For example, the palladium-catalyzed reductive cyclization of 2-nitrobiphenyls is a robust method for synthesizing carbazoles. unimi.it Similarly, the reduction of ortho-nitrophenyl propargyl alcohols provides a facile route to substituted quinolines. organic-chemistry.org These analogous reactions highlight the utility of the ortho-nitro group as a linchpin for constructing complex cyclic systems.

The choice of reducing agent and reaction conditions can be tailored to control the outcome of the cyclization, making this a versatile method for generating molecular complexity from a relatively simple linear precursor.

Table 1: Examples of Heterocycles Synthesized from o-Nitrophenyl Precursors This table illustrates the general synthetic strategy using analogous compounds.

| Starting Material Precursor | Key Transformation | Resulting Heterocyclic Core |

|---|---|---|

| 2-Nitrobiphenyl | Pd-catalyzed Reductive Cyclization | Carbazole |

| o-Nitrophenyl Propargyl Alcohol | Reduction & Meyer-Schuster Rearrangement | Quinoline |

| This compound | Reductive Cyclization (Lactamization) | Dihydroquinolinone |

| 2'-Nitrochalcone | Reductive Cyclization | 4-Quinolone |

Precursor for the Synthesis of Structurally Diverse Analogues

Beyond its direct use in cyclization reactions, this compound serves as a scaffold that can be systematically modified to generate a library of structurally diverse analogues. These modifications can be targeted at either the butanoic acid side chain or the aromatic ring, allowing for fine-tuning of the molecule's steric and electronic properties.

The butanoic acid moiety offers a reliable handle for chemical modification. Standard transformations of the carboxylic acid group can be employed to synthesize a range of derivatives.

Esterification: Reaction with various alcohols under acidic conditions yields the corresponding esters.

Amidation: Coupling with primary or secondary amines, often using activating agents like carbodiimides, produces a wide array of amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-nitrophenyl)butan-1-ol, which can be used in further synthetic elaborations.

The aromatic ring can also be functionalized, although the presence of the electron-withdrawing nitro group and the alkyl chain influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions. The nitro group strongly deactivates the ring and directs incoming electrophiles to the meta-positions (C4 and C6). Alternatively, functional groups can be introduced onto the phenyl ring of a precursor molecule prior to the construction of the butanoic acid side chain, as demonstrated in the synthesis of a bromo-substituted nitrophenyl precursor for cyclization reactions. nih.gov

Table 2: Potential Modifications of the this compound Scaffold

| Modification Site | Reaction Type | Potential Functional Group |

|---|---|---|

| Carboxylic Acid | Esterification | Methyl, Ethyl, or Benzyl Ester |

| Carboxylic Acid | Amidation | Primary, Secondary, or Tertiary Amide |

| Carboxylic Acid | Reduction | Primary Alcohol |

| Aromatic Ring | Electrophilic Substitution | Halogenation (e.g., Br, Cl at C4/C6) |

| Aromatic Ring | Nucleophilic Substitution | (On a pre-functionalized ring, e.g., halo-) |

| Nitro Group | Reduction | Amine |

The carboxylic acid group is an ideal attachment point for the synthesis of molecular conjugates and probes. By converting the carboxylic acid to an activated ester (such as an N-hydroxysuccinimide ester), the molecule can be readily conjugated to the primary amine groups of biomolecules like peptides or proteins to form stable amide bonds. cytometry.megenscript.com This allows for the attachment of the nitrophenylbutanoic acid moiety as a label or a tag for biological studies.

Furthermore, this scaffold can be used to develop chemical probes. The molecule could be appended with a fluorophore or a quencher to monitor biological processes. The inherent properties of the nitrophenyl group can also be exploited; for instance, the nitro group can be reduced under hypoxic conditions, a feature that can be harnessed to design probes for detecting oxygen-deficient environments in cells or tissues. The modular nature of linking ligands to reactive groups through functionalities like those present in this compound is a key strategy in the rapid development of new chemical probes. nih.gov

Contribution to New Synthetic Strategies

The use of this compound and related compounds contributes to modern synthetic strategies that prioritize efficiency and atom economy. The reductive cyclization pathway is a prime example of a tandem or domino reaction, where a single set of reagents triggers multiple bond-forming events in one pot, thereby reducing waste and purification steps.

Recent advancements in this area focus on developing milder and more efficient catalytic systems for the reductive cyclization step. For instance, the use of carbon monoxide surrogates like phenyl formate (B1220265) in palladium-catalyzed reactions avoids the need for handling high pressures of toxic CO gas, making the synthesis of carbazoles and other heterocycles safer and more accessible. unimi.itsemanticscholar.org These catalytic methods often exhibit high functional group tolerance, allowing the strategy to be applied to more complex and highly decorated substrates. By serving as a testbed and building block for these evolving methodologies, ortho-nitrophenyl alkanoic acids like this compound are integral to the development of new and powerful tools for constructing complex molecular architectures.

Advanced Spectroscopic and Mechanistic Characterization Techniques in Research of 2 2 Nitrophenyl Butanoic Acid

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental in unraveling the step-by-step sequence of a chemical reaction, known as the reaction mechanism. quora.comlibretexts.org By monitoring the rate of a reaction under various conditions, valuable insights into the transition states and intermediates involved in the formation or subsequent reactions of 2-(2-nitrophenyl)butanoic acid can be obtained. lumenlearning.comwalisongo.ac.id

Determination of Rate Constants and Activation Energies

The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined by studying the effect of temperature on the rate constant. umcs.pllibretexts.org This is typically achieved by conducting the reaction at several different temperatures and applying the Arrhenius equation. masterorganicchemistry.com A plot of the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) yields a straight line with a slope equal to -Ea/R, where R is the gas constant. libretexts.org

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction Involving this compound This data is for illustrative purposes to demonstrate the principles of kinetic analysis.

| Experiment | [this compound] (mol/L) | [Reactant B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

Table 2: Illustrative Temperature Dependence of the Rate Constant and Calculation of Activation Energy This data is hypothetical and serves to illustrate the application of the Arrhenius equation.

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 298 | 0.015 | 0.00336 | -4.20 |

| 308 | 0.031 | 0.00325 | -3.47 |

| 318 | 0.060 | 0.00314 | -2.81 |

| Calculated Activation Energy (Ea) | 55.0 kJ/mol |

Investigation of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. lumenlearning.comallen.inyoutube.com Identifying these fleeting molecules is key to fully understanding the reaction mechanism. While direct observation of intermediates can be challenging due to their short lifetimes, their presence can often be inferred through a combination of kinetic data and spectroscopic analysis. lumenlearning.com Techniques such as trapping experiments, where a substance is added to the reaction mixture to react specifically with the intermediate to form a stable, identifiable product, can provide strong evidence for the existence of a particular intermediate. beilstein-journals.org

In the context of reactions involving this compound, potential intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions. Spectroscopic methods, such as transient absorption spectroscopy, can sometimes be employed to detect and characterize these short-lived species directly.

Advanced Hyphenated Analytical Techniques for Comprehensive Structural Confirmation

To unambiguously confirm the structure of this compound and any related reaction products, a combination of modern analytical techniques is essential. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures.

On-Flow Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR)

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a powerful technique that combines the separation capabilities of HPLC with the detailed structural information provided by NMR. nih.govcore.ac.ukmdpi.comresearchgate.netmicrocombichem.com This on-flow method allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. For the analysis of a reaction mixture containing this compound, HPLC-NMR can separate the target compound from starting materials, byproducts, and intermediates, and provide detailed structural information for each component. researchgate.net This is invaluable for confirming the identity of the desired product and for identifying unknown impurities.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. fiveable.meacs.orgescholarship.orglibretexts.orglibretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. libretexts.orglibretexts.org This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₁NO₄), HRMS would provide an exact mass measurement that can be used to unequivocally confirm its molecular formula.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass (Hypothetical) |

| C₁₀H₁₁NO₄ | 209.0688 | 209.0685 |

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govfiveable.meresearchgate.netnih.gov Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxyl group, the N-O stretches of the nitro group, and the C-H and C=C stretches of the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. nih.govrockymountainlabs.com It is particularly useful for analyzing compounds with chromophores, such as the nitro-substituted aromatic ring in this compound. The UV-Vis spectrum would show absorption maxima corresponding to the electronic transitions within this part of the molecule, which can be useful for quantitative analysis and for monitoring the progress of reactions involving this chromophore.

Table 4: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption/Chemical Shift |

| FTIR | Carboxylic Acid (O-H) | ~3300-2500 cm⁻¹ (broad) |

| Carbonyl (C=O) | ~1710 cm⁻¹ | |

| Nitro (N-O) | ~1520 cm⁻¹ and ~1350 cm⁻¹ | |

| Aromatic (C=C) | ~1600-1450 cm⁻¹ | |

| UV-Vis | Nitrophenyl Chromophore | ~260-280 nm |

| ¹H-NMR | Aromatic Protons | ~7.5-8.2 ppm |

| Methine Proton (α-carbon) | ~4.0-4.5 ppm | |

| Methylene Protons (CH₂) | ~1.8-2.2 ppm | |

| Methyl Protons (CH₃) | ~0.9-1.2 ppm | |

| Carboxylic Acid Proton | ~10-12 ppm (broad) | |

| ¹³C-NMR | Carbonyl Carbon | ~175-180 ppm |

| Aromatic Carbons | ~120-150 ppm | |

| Methine Carbon (α-carbon) | ~40-45 ppm | |

| Methylene Carbon | ~25-30 ppm | |

| Methyl Carbon | ~10-15 ppm |

Computational and Theoretical Studies on 2 2 Nitrophenyl Butanoic Acid

Density Functional Theory (DFT) for Electronic Structure and Charge Distribution Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2-nitrophenyl)butanoic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and physical properties.

DFT studies on related nitroaromatic compounds and carboxylic acids have demonstrated the utility of this approach. For instance, in a study on N-(2-nitrophenyl)maleimide, DFT calculations were used to determine the stability, structural, and electronic properties of the molecule. It was found that functionals including dispersion and long-range corrections show excellent agreement with experimental data. A key finding was the repulsion between the nitro group (NO₂) and the carbonyl group (C=O) of the maleimide (B117702) ring, leading to a significant dihedral angle. Similar steric and electronic interactions would be expected to influence the conformation of this compound.

The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

In DFT studies of other nitrophenyl derivatives, the HOMO is often located on the nitrophenyl ring, while the LUMO is situated over the more electron-withdrawing portions of the molecule. For this compound, the electron-withdrawing nitro group would significantly influence the electronic distribution. The charge distribution can be visualized using molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In this case, the nitro group and the carboxylic acid group would be expected to be regions of negative potential, indicating sites susceptible to electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -2.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~ 4-5 Debye | Reflects the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. This is particularly important due to the presence of several rotatable bonds, including the C-C bonds in the butanoic acid chain and the C-N bond connecting the nitro group to the phenyl ring.

Studies on similar molecules, such as 2-phenylbutanoic acid, can provide insights. The presence of the bulky phenyl group restricts the rotation around the Cα-Cβ bond of the butanoic acid chain, leading to preferred staggered conformations. In this compound, the ortho-nitro group would introduce further steric hindrance and potential intramolecular interactions (e.g., hydrogen bonding between the carboxylic acid proton and an oxygen of the nitro group), which would significantly influence the conformational preferences.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically changing a specific dihedral angle and calculating the energy at each step, a profile of the rotational energy barrier can be obtained. For this compound, PES scans of the key dihedral angles would identify the low-energy conformers and the transition states connecting them.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(ortho)-C(ipso)-Cα-Cβ | Rotation of the butanoic acid chain relative to the phenyl ring | Steric hindrance from the ortho-nitro group will be a major factor. |

| C(ipso)-Cα-Cβ-Cγ | Conformation of the butanoic acid side chain | Determines the overall shape of the aliphatic portion. |

| O=C-Cα-Cβ | Orientation of the carboxylic acid group | Influences potential for intramolecular hydrogen bonding. |

Prediction and Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, potential reactions of interest could include those involving the carboxylic acid group (e.g., esterification, decarboxylation) or the nitro group (e.g., reduction).

Transition state theory is a fundamental concept in modeling reaction pathways. It postulates that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

A study on the decarboxylation of butanoic acid on a palladium nanoparticle surface utilized many-electron theory to investigate the reaction pathways. It was found that the reaction could proceed through different intermediates with varying energy barriers. Although this study did not involve the nitrophenyl group, the methodology is applicable to studying the reactions of this compound. The presence of the nitro group would likely influence the stability of any charged intermediates or transition states due to its strong electron-withdrawing nature.

For example, in a hypothetical study of the esterification of this compound, computational modeling could be used to compare the energies of different proposed mechanisms (e.g., acid-catalyzed vs. base-catalyzed) and identify the lowest-energy pathway. The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products.

Table 3: Hypothetical Reaction Pathway Analysis for the Reduction of the Nitro Group in this compound

| Step | Description | Computational Insight |

| 1 | Initial reduction of the nitro group to a nitroso group. | Calculation of the activation energy for this step. |

| 2 | Further reduction to a hydroxylamino group. | Identification of the transition state for this transformation. |

| 3 | Final reduction to an amino group. | Determination of the overall reaction energy (exothermic/endothermic). |

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (if applicable for chemical reactivity, not biological)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity, in this case, its chemical reactivity. These models are built by finding a correlation between calculated molecular descriptors and an experimentally determined property.

For nitroaromatic compounds, QSAR studies have been extensively used to predict properties like toxicity, which is often related to their chemical reactivity. The reactivity of nitrobenzenes can be due to the reduction of the nitro group or their tendency to act as electrophiles in nucleophilic aromatic substitution (SNAr) reactions.

Key molecular descriptors used in QSAR models for nitroaromatic compounds include:

Electronic Descriptors: Such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is related to the ease of reduction of the nitro group. A lower ELUMO generally corresponds to higher reactivity towards nucleophiles and easier reduction.

Hydrophobicity Descriptors: Like the octanol-water partition coefficient (logP), which can influence the accessibility of the compound to reaction sites in different phases.

Topological and Steric Descriptors: These describe the size, shape, and branching of the molecule, which can affect how it interacts with other reactants.

A QSAR model for the chemical reactivity of a series of substituted nitrophenylalkanoic acids, including this compound, could be developed by measuring a specific reaction rate (e.g., for a nucleophilic substitution reaction) and correlating it with calculated descriptors. Such a model could then be used to predict the reactivity of new, unsynthesized compounds in the same class.

For example, a hypothetical QSAR equation for the rate of a reaction (log k) might look like:

log k = c₀ + c₁ * ELUMO + c₂ * logP + c₃ * Steric_Parameter

Where c₀, c₁, c₂, and c₃ are coefficients determined from a regression analysis of a training set of molecules. The statistical quality of the QSAR model is typically assessed by parameters like the squared correlation coefficient (R²) and the cross-validated R² (Q²).

Table 4: Common Descriptors in QSAR Models for Nitroaromatic Reactivity

| Descriptor Class | Example Descriptor | Relevance to Reactivity |

| Electronic | ELUMO, Dipole Moment | Governs susceptibility to nucleophilic attack and reduction. |

| Hydrophobic | logP | Affects solubility and transport to the reaction site. |

| Steric | Molar Refractivity, van der Waals Volume | Influences the accessibility of the reaction center. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecule. |

Future Research Perspectives and Emerging Applications for 2 2 Nitrophenyl Butanoic Acid Chemistry

Development of Novel Catalytic Systems for its Synthesis and Transformation

Future advancements in the utility of 2-(2-nitrophenyl)butanoic acid will heavily rely on efficient and selective catalytic methods for both its synthesis and subsequent transformations.

Synthesis: The primary route for synthesizing related compounds like 2-nitrophenylacetic acid is the direct nitration of the parent phenylacetic acid wikipedia.org. Consequently, a key area of research will be the development of advanced catalytic systems for the regioselective nitration of 2-phenylbutanoic acid. Traditional nitration methods often employ harsh and hazardous reagents like mixed sulfuric and nitric acids. Modern catalytic approaches aim to overcome these limitations. Research into solid acid catalysts, such as aluminosilicates (zeolites), offers a promising alternative, providing high yields and improved regioselectivity in solvent-free conditions google.com. Further exploration of catalysts like lanthanide(III) nitrates or bismuth nitrate (B79036) on solid supports could offer milder conditions and enhanced control over the ortho-nitration required for the target molecule tandfonline.com.

Transformation: The transformation of this compound is dominated by the reactivity of its nitro group. Catalytic reduction of the nitro moiety is a cornerstone transformation, yielding an amino group that serves as a gateway to a vast array of derivatives. While precious metal catalysts (e.g., Pd, Pt) are effective, significant research is shifting towards more sustainable and selective systems nih.govmdpi.com.

Biocatalysis, in particular, stands out as a key future direction. The use of nitroreductase (NR) enzymes offers a highly selective method for reducing aromatic nitro compounds under mild, aqueous conditions researchgate.netacs.org. These flavoenzymes can catalyze the complete six-electron reduction to the corresponding amine, often avoiding the formation of intermediate nitroso or hydroxylamine (B1172632) species researchgate.net. Coupling these enzymes with cofactor recycling systems, such as hydrogenase-based H2 reduction, can further enhance the green credentials and economic viability of the process chemrxiv.orgresearchgate.net.

Table 1: Comparison of Prospective Catalytic Systems for Nitro Group Reduction

| Catalytic System | Reductant | Advantages | Challenges |

|---|---|---|---|

| Heterogeneous Metal Catalysis | H₂ gas, Hydrazine | High efficiency, well-established, cost-effective reductants. mdpi.com | Often lacks functional group selectivity, can require high pressure/temperature, precious metals. |

| Visible Light Photoredox Catalysis | Dihydropyridines | Extremely mild conditions, high functional group tolerance (e.g., aryl halides). nih.gov | Requires photocatalyst (e.g., Ru/Ir complexes), potential for side reactions. |

| Biocatalysis (Nitroreductases) | NAD(P)H, Glucose, H₂ | Exceptional selectivity, operates in aqueous media at ambient temperature/pressure. researchgate.netchemrxiv.org | Enzyme stability, substrate scope limitations, cost of cofactors (if not recycled). researchgate.net |

Exploration of New Photochemical Applications in Advanced Materials or Chemical Probes

The ortho-nitrobenzyl moiety is one of the most well-established photolabile protecting groups (PPGs), often referred to as a "caging" group in chemical biology. This functionality imparts significant potential to this compound for applications in photochemistry.

Upon irradiation with UV light (typically around 350 nm), ortho-nitrobenzyl derivatives undergo an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This is followed by a rearrangement that ultimately cleaves a bond at the benzylic position, releasing a caged molecule and a 2-nitrosobenzaldehyde byproduct acs.orgnih.govresearchgate.net.

While this compound itself is not the photolabile entity, its derivatives are. For example, esters formed between the carboxylic acid of this molecule and various alcohols would function as PPGs for those alcohols. Irradiation would release the alcohol with high spatial and temporal control. A significant research avenue is the synthesis of such esters and their incorporation into advanced materials. For instance, using this compound to cross-link polymer chains could lead to the fabrication of photodegradable materials or photoresists whose solubility properties change upon UV exposure nih.govresearchgate.net.

Furthermore, this photochemical property can be harnessed to create chemical probes. By esterifying the acid with a fluorescent alcohol, the fluorescence could be quenched. Upon photolytic release of the fluorophore, a detectable signal would be generated. This "turn-on" probe mechanism could be used to study biological processes or to report on the delivery of light to a specific location. Future research will likely focus on tuning the photochemical properties, such as the absorption wavelength and quantum yield of cleavage, by modifying the aromatic ring or the benzylic position of the this compound core structure nih.govnih.govacs.org.

Green Chemistry Approaches in the Synthesis and Handling of Nitrophenyl Compounds

The principles of green chemistry are increasingly critical in modern organic synthesis, particularly for nitrophenyl compounds, which are often associated with hazardous production methods and environmental persistence.

Green Synthesis: Traditional nitration relies on a stoichiometric mixture of concentrated sulfuric and nitric acids, a process that is corrosive, dangerous, and generates significant acidic waste. Future research will prioritize cleaner nitration protocols.

Photochemical Nitration: An eco-friendly alternative involves the photochemical nitration of aromatic compounds using UV radiation in the presence of sodium nitrite, which can proceed in aqueous solutions mjcce.org.mkmjcce.org.mkresearchgate.net. This method avoids strong acids and operates under mild conditions.

Solid-Supported Reagents: The use of solid-supported nitrating agents, such as copper(II) nitrate on zeolite H-Y, allows for easier product purification and reagent recycling, minimizing waste tandfonline.commjcce.org.mk.

Mechanochemistry: A solvent-minimized approach using ball milling with benign, recyclable organic nitrating agents represents a highly energy-efficient and sustainable route for nitration rsc.org.

Green Transformations and Handling: The reduction of the nitro group is another area ripe for green innovation. As mentioned, biocatalytic reductions using nitroreductases in water are a prime example of a green transformation acs.orgchemrxiv.org. Another approach involves using metal nanoparticles synthesized via green methods (e.g., using plant extracts or non-toxic reducing agents) to catalyze the reduction of nitrophenols, a model reaction for nitroarene reduction nih.gov. Furthermore, performing reactions in water, such as the Zn/H₂O-mediated reductive cyclization of nitrophenyl compounds, eliminates the need for volatile organic solvents rsc.org.

Table 2: Overview of Green Chemistry Approaches for Nitrophenyl Compounds

| Process | Traditional Method | Green Alternative | Key Benefits |

|---|---|---|---|

| Nitration | H₂SO₄/HNO₃ mixture | Photochemical nitration, solid-supported reagents, mechanochemistry. tandfonline.commjcce.org.mkresearchgate.netrsc.org | Avoids strong acids, reduces waste, minimizes solvent use, enhances safety. |

| Nitro Reduction | Stoichiometric metals (Fe, Sn, Zn) in acid | Biocatalysis (nitroreductases), catalysis with green-synthesized nanoparticles. chemrxiv.orgnih.gov | Mild aqueous conditions, high selectivity, biodegradable catalysts, reduced metal waste. |

| Solvent Use | Volatile organic solvents (VOCs) | Water, solvent-free (mechanochemistry). rsc.orgrsc.org | Reduced environmental impact, improved process safety, lower cost. |

Addressing Unexplored Reactivity and Derivatization Opportunities

The true potential of this compound lies in the novel chemical space it can unlock. Its bifunctional nature—containing both an electrophilic aromatic ring (activated by the nitro group) and a nucleophilic/precursor carboxylic acid—opens doors to unique reactivity, particularly in the synthesis of heterocycles.

Reductive Cyclization for Heterocycle Synthesis: Drawing a direct analogy from 2-nitrophenylacetic acid, the most exciting unexplored reactivity of this compound is its potential as a precursor for heterocyclic scaffolds wikipedia.org.

Lactam Formation: Complete reduction of the ortho-nitro group to an aniline (B41778) is expected to trigger a spontaneous intramolecular cyclization with the carboxylic acid, yielding a novel, substituted lactam (a cyclic amide).

Hydroxamic Acid Formation: A more controlled, partial reduction to the hydroxylamine intermediate, followed by intramolecular cyclization, would produce a cyclic hydroxamic acid wikipedia.orgnih.gov. This transformation can be achieved using mild visible-light photoredox catalysis, which tolerates a wide range of other functional groups nih.gov.

These heterocyclic cores are prevalent in pharmaceuticals and biologically active natural products, making this a highly valuable research direction nih.govnottingham.ac.uk. The ethyl group at the alpha-position of this compound would ensure the creation of a chiral center in the resulting heterocycles, adding another layer of molecular complexity and potential utility.

Table 3: Potential Heterocyclic Scaffolds from this compound

| Reaction Condition | Intermediate | Final Heterocyclic Core | Potential Significance |

|---|---|---|---|

| Complete Reduction (e.g., H₂/Pd) | 2-(2-Aminophenyl)butanoic acid | 3-Ethyl-3,4-dihydroquinolin-2(1H)-one (Lactam) | Core structure in various bioactive molecules. |

| Partial Reduction (e.g., Ru-photocatalyst) | 2-(2-(Hydroxyamino)phenyl)butanoic acid | 3-Ethyl-1-hydroxy-3,4-dihydroquinolin-2(1H)-one (Hydroxamic Acid) | Known metal chelators; possess antimicrobial and anticancer activities. nih.gov |

Novel Derivatization Opportunities: Beyond cyclization, the carboxylic acid functional group is a handle for extensive derivatization to probe for new functions.

Analytical Derivatization: For analytical purposes, the carboxylic acid can be derivatized to improve its detection in techniques like liquid chromatography-mass spectrometry (LC-MS). Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) are commonly used to tag carboxylic acids, enhancing their chromatographic retention and ionization efficiency researchgate.netnih.gov. This creates an interesting scenario where a nitrophenyl-containing analyte is derivatized with a nitrophenyl-containing reagent for sensitive quantification.

Bioactive Derivatives: The synthesis of a library of amides and esters from this compound could lead to the discovery of new molecules with pharmaceutical or agrochemical properties, leveraging the known bioactivity of other phenoxyacetic acid derivatives farmaciajournal.com.

Q & A

Q. What are the recommended synthetic routes for 2-(2-nitrophenyl)butanoic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or condensation reactions. For example:

- Route 1 : React 2-nitrophenylacetic acid with ethyl acetoacetate under acidic conditions, followed by hydrolysis and decarboxylation .

- Route 2 : Use a nitrobenzene derivative in a Michael addition with a butanoic acid precursor, catalyzed by Lewis acids (e.g., AlCl₃).

Q. Optimization Tips :

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm (retention time ~8.5 min in 70:30 methanol/water).

- NMR : Key signals include δ 8.2–8.4 ppm (aromatic protons ortho to nitro group) and δ 2.5–3.0 ppm (butanoic acid chain protons) .

- FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and carboxylic acid (1700 cm⁻¹, C=O) groups .

- Purity Standards : Aim for ≥98% purity (validated by HPLC) for reproducible experimental outcomes.

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer :

- Light Sensitivity : The nitro group is photolabile. Store in amber vials at –20°C to prevent degradation.

- Thermal Stability : Decomposition observed above 150°C (TGA data). Avoid prolonged heating during synthesis .

- pH Sensitivity : Stable in acidic conditions (pH 2–5) but undergoes hydrolysis at pH >6. Use buffered solutions for biological assays .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in organic transformations?

Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), which:

- Activates the aromatic ring for electrophilic substitution at the meta position.

- Enhances acidity of the carboxylic acid (pKa ~2.8) compared to non-nitrated analogs (pKa ~4.5) .

- Experimental Validation :

- Perform Hammett studies using substituted phenyl analogs to correlate σ⁺ values with reaction rates.

- Computational modeling (DFT) can predict charge distribution and reactive sites .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for bioactivity studies?

Methodological Answer :

- Case Example : If molecular docking predicts strong binding to an enzyme but in vitro assays show weak inhibition:

- Re-evaluate Solvent Effects : Simulate aqueous vs. non-polar environments (e.g., COSMO-RS models).

- Check Stereochemistry : Ensure correct enantiomer is tested (e.g., chiral HPLC to confirm configuration) .

- Validate Assay Conditions : Adjust pH, ionic strength, and co-solvents to match physiological conditions.

Q. How can researchers design experiments to study the herbicidal activity of this compound derivatives?

Methodological Answer :

Q. What advanced analytical methods are suitable for identifying impurities in this compound synthesized via ketone intermediates?

Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., 2-nitrophenylpyruvic acid, m/z 209.16) with MRM transitions .

- X-ray Crystallography : Resolve structural ambiguities in nitro group orientation (e.g., ortho vs. para substitution) .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitro group stability during synthesis .

Q. How can computational chemistry aid in predicting the metabolic pathways of this compound?

Methodological Answer :

- Tools :

- ADMET Predictor : Simulate Phase I/II metabolism (e.g., nitro reduction to amine, glucuronidation).

- CYP450 Docking : Identify likely oxidation sites (e.g., benzylic carbon in butanoic chain) .

- Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.